Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium
Description
Properties
Molecular Formula |
C16H14NO6S+ |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium |
InChI |
InChI=1S/C16H14NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3,(H,20,21)/q+1 |
InChI Key |
SMGJLPSXAAUTFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
SE 175 is synthesized through the nitroxyacylation of thiosalicylates. The process involves the reaction of thiosalicylic acid with nitrooxyacyl chloride under controlled conditions to form the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the complete formation of SE 175 .
Industrial Production Methods
Industrial production of SE 175 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
SE 175 undergoes several types of chemical reactions, including:
Oxidation: The nitrate group in SE 175 can be oxidized to form various nitrogen oxides.
Reduction: The nitrate group can be reduced to release nitric oxide, which is the active species responsible for its biological effects.
Substitution: The ester group in SE 175 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Nitric oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
SE 175 has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its role in cell signaling and as a tool to study nitric oxide-mediated processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neuroprotection, and pain relief.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings
Mechanism of Action
SE 175 exerts its effects through the release of nitric oxide following the reductive transformation of the nitrate group. Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule induces smooth muscle relaxation and vasodilation. Additionally, nitric oxide has neuroprotective effects and can modulate pain pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of functional groups distinguishes it from related derivatives. Below is a comparative analysis with structurally similar compounds from the literature:
Reactivity and Stability
- Hydroxy-[[4-(...)-oxoazanium : The oxoazanium group likely enhances electrophilicity at the ammonium center, making it susceptible to nucleophilic attack. The methoxycarbonyl and sulfanylcarbonyl groups may participate in hydrolysis under acidic/basic conditions.
- Triazole-Thiones [7–9] : Exhibit stability in tautomeric forms, with thione dominance confirmed by IR (absence of νS-H) . Their sulfonyl groups confer resistance to oxidation.
Solubility and Physicochemical Properties
Q & A
Q. Table 1. Key Characterization Techniques
| Technique | Application | Reference Example |
|---|---|---|
| HRMS | Molecular weight confirmation | NPC40432 () |
| 2D NMR | Structural elucidation | Vladinol B () |
| HPLC | Purity assessment | 2-Hydroxybiphenyl () |
Q. Table 2. Stability Study Design
| Condition | Parameter Range | Monitoring Method |
|---|---|---|
| pH | 2–10 | UV-Vis, LC-MS |
| Temperature | 25°C, 40°C | NMR time-course analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
